molecular formula C17H16ClN3O B12141744 N-(6-chloro-2-phenylimidazo[1,2-a]pyridin-3-yl)-2-methylpropanamide

N-(6-chloro-2-phenylimidazo[1,2-a]pyridin-3-yl)-2-methylpropanamide

Cat. No.: B12141744
M. Wt: 313.8 g/mol
InChI Key: XTUGORDVRSUOIL-UHFFFAOYSA-N
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Description

N-(6-chloro-2-phenylimidazo[1,2-a]pyridin-3-yl)-2-methylpropanamide is a synthetic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of the chloro and phenyl groups in the structure enhances its chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-chloro-2-phenylimidazo[1,2-a]pyridin-3-yl)-2-methylpropanamide typically involves the condensation of 2-aminopyridine derivatives with α-bromoketones. This reaction can be carried out under various conditions, including solvent-free and catalyst-free methods using microwave irradiation . The reaction is generally fast, clean, and yields high purity products.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The use of microwave-assisted synthesis is particularly advantageous due to its efficiency and environmentally benign nature. The reaction conditions can be optimized to ensure high yield and purity, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-(6-chloro-2-phenylimidazo[1,2-a]pyridin-3-yl)-2-methylpropanamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to remove oxygen or add hydrogen to the compound.

    Substitution: This reaction involves replacing one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield dechlorinated or hydrogenated products.

Scientific Research Applications

N-(6-chloro-2-phenylimidazo[1,2-a]pyridin-3-yl)-2-methylpropanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(6-chloro-2-phenylimidazo[1,2-a]pyridin-3-yl)-2-methylpropanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(6-chloro-2-phenylimidazo[1,2-a]pyridin-3-yl)-2-methylpropanamide is unique due to its specific structural features, such as the chloro and phenyl groups, which enhance its chemical reactivity and potential biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C17H16ClN3O

Molecular Weight

313.8 g/mol

IUPAC Name

N-(6-chloro-2-phenylimidazo[1,2-a]pyridin-3-yl)-2-methylpropanamide

InChI

InChI=1S/C17H16ClN3O/c1-11(2)17(22)20-16-15(12-6-4-3-5-7-12)19-14-9-8-13(18)10-21(14)16/h3-11H,1-2H3,(H,20,22)

InChI Key

XTUGORDVRSUOIL-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)NC1=C(N=C2N1C=C(C=C2)Cl)C3=CC=CC=C3

Origin of Product

United States

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